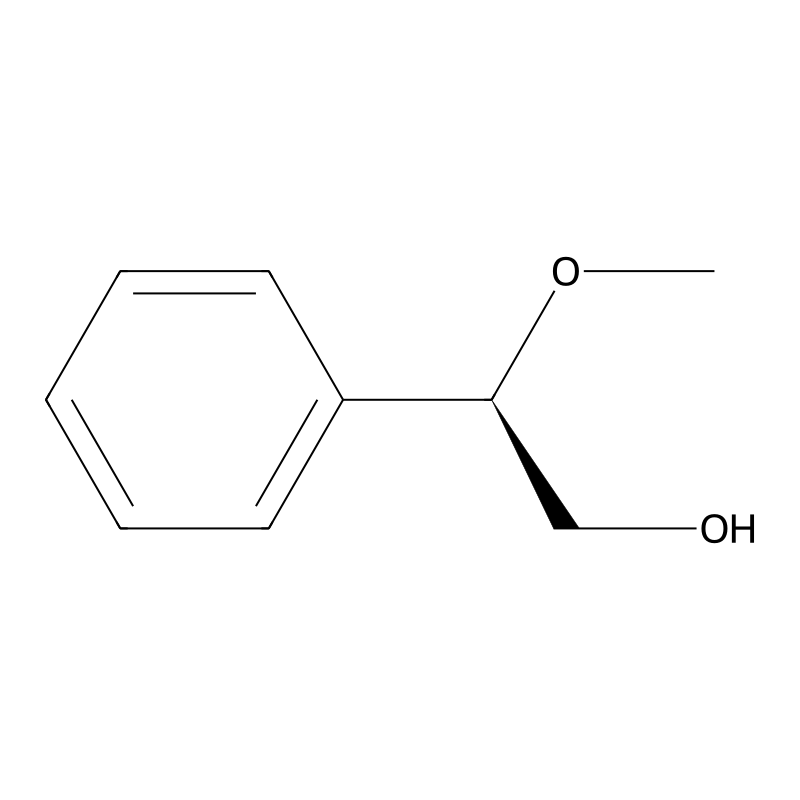

(R)-(-)-2-Methoxy-2-phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Synthesis of C4-symmetric Tetraalkoxy [4]resorcinarenes

Scientific Field: Organic Chemistry

Summary of the Application: ®-(-)-2-Methoxy-2-phenylethanol is used as a precursor to prepare (−)-3-[(2R)-2-Methoxy-2-phenylethoxy]phenol, a key intermediate for the synthesis of C4-symmetric tetraalkoxy [4]resorcinarenes.

Results or Outcomes: The synthesis results in the formation of (−)-3-[(2R)-2-Methoxy-2-phenylethoxy]phenol, which is a key intermediate for the synthesis of C4-symmetric tetraalkoxy [4]resorcinarenes.

Application in Synthesis of Potent Opioid Receptor Agonist

Scientific Field: Medicinal Chemistry

Summary of the Application: ®-(-)-2-Methoxy-2-phenylethanol is used in the synthesis of a N-substituent of the 6,7-benzomorphan scaffold that is used as a potent opioid receptor agonist.

Results or Outcomes: The synthesis results in the formation of a N-substituent of the 6,7-benzomorphan scaffold that is used as a potent opioid receptor agonist.

Application in Anionic Polymerization of n-hexyl Isocyanate

Scientific Field: Polymer Chemistry

Summary of the Application: ®-(-)-2-Methoxy-2-phenylethanol is used in the preparation of Sodium methoxyphenylethoxide (Na-MPE), which is used as an oxy-initiator in the anionic polymerization of n-hexyl isocyanate.

Results or Outcomes: The synthesis results in the formation of Sodium methoxyphenylethoxide (Na-MPE), which is used as an oxy-initiator in the anionic polymerization of n-hexyl isocyanate.

(R)-(-)-2-Methoxy-2-phenylethanol, with the chemical formula C₉H₁₂O₂ and CAS number 17628-72-7, is an optically active compound characterized by a methoxy group and a phenyl group attached to a secondary alcohol. This compound exhibits chirality due to the presence of a stereogenic center at the carbon atom adjacent to the hydroxyl group. It is known for its pleasant floral aroma and is often used in fragrance formulations.

- Esterification: Reacting with acids to form esters.

- Oxidation: Converting to ketones or aldehydes under oxidative conditions.

- Substitution Reactions: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution.

These reactions are critical in synthetic organic chemistry for developing more complex molecules.

This compound has demonstrated various biological activities:

- Antimicrobial Properties: Exhibits activity against certain bacterial strains, making it a potential candidate for use in antimicrobial formulations .

- Chiral Auxiliary: Utilized in asymmetric synthesis as a chiral auxiliary due to its ability to influence the stereochemistry of reactions .

- Potential Neuroprotective Effects: Some studies suggest it may have neuroprotective properties, although further research is needed to elucidate these effects.

Several methods exist for synthesizing (R)-(-)-2-Methoxy-2-phenylethanol:

- Enzymatic Resolution: Lipase-catalyzed processes can resolve racemic mixtures into enantiomers, providing an efficient method for obtaining the (R)-form .

- Chemical Synthesis: Starting from 2-phenylethanol, methanol can be introduced under acidic conditions to yield (R)-(-)-2-Methoxy-2-phenylethanol.

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can lead to the desired enantiomer through selective transformations.

(R)-(-)-2-Methoxy-2-phenylethanol finds applications in various industries:

- Fragrance Industry: Used as a fragrance component due to its pleasant scent.

- Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Flavoring Agents: Employed in food products for flavor enhancement.

Interaction studies reveal that (R)-(-)-2-Methoxy-2-phenylethanol can interact with various biological systems:

- Drug Interactions: Its role as a chiral auxiliary may affect the pharmacokinetics of drugs synthesized using it.

- Metabolic Pathways: Investigations into how this compound is metabolized can provide insights into its safety and efficacy in biological systems.

Several compounds share structural similarities with (R)-(-)-2-Methoxy-2-phenylethanol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Phenylethanol | Contains a phenyl group and an ethanol unit | Non-chiral; widely used in fragrances |

| 1-(4-Methoxyphenyl)ethanol | Methoxy group on para position of phenyl | Different substitution pattern affects properties |

| Benzyl alcohol | Simple benzene ring with hydroxyl group | Lacks methoxy group; different reactivity |

(R)-(-)-2-Methoxy-2-phenylethanol stands out due to its chirality and specific applications in asymmetric synthesis and fragrance formulation.

Early Synthetic Challenges

The compound first gained attention in the 1980s when researchers recognized its potential as a chiral auxiliary. Initial synthesis routes relied on kinetic resolution through lipase-catalyzed transesterification, achieving enantiomeric excess (ee) values of 78–82%. A breakthrough came in 2002 with the enzymatic resolution protocol using Candida antarctica lipase B, which improved ee to >99% under optimized conditions (40°C, hexane solvent, 72 hr reaction time).

Catalytic Asymmetric Advancements

The 2010s saw the development of catalytic asymmetric methods. Notably, a 2014 study demonstrated its use in boron trifluoride-catalyzed tetraalkoxyresorcinarene synthesis, achieving 97% diastereomeric excess (de) through stereochemical transfer from the (R)-configuration. This period also marked its adoption in anionic polymerization initiators, where sodium methoxyphenylethoxide (Na-MPE) enabled living polymerization of n-hexyl isocyanate with polydispersity indices <1.1.

The asymmetric synthesis of (R)-(-)-2-methoxy-2-phenylethanol represents a significant challenge in stereoselective organic chemistry, requiring careful selection of chiral catalysts and reaction conditions to achieve high enantiomeric excess. Several established methodologies have been developed to access this important chiral alcohol with excellent stereochemical control.

Corey-Bakshi-Shibata Reduction

The Corey-Bakshi-Shibata reduction, also known as the Corey-Itsuno reduction, stands as one of the most reliable methods for the enantioselective reduction of prochiral ketones to produce chiral secondary alcohols [38] [40] [41]. This transformation employs oxazaborolidine catalysts derived from chiral amino alcohols, typically those based on proline or diphenylprolinol structures [40]. The mechanism involves coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which simultaneously activates the borane as a hydride donor and enhances the Lewis acidity of the catalyst's endocyclic boron [41] [44].

For the synthesis of (R)-(-)-2-methoxy-2-phenylethanol, the corresponding methoxyphenyl ketone precursor undergoes reduction in the presence of an (S)-configured oxazaborolidine catalyst [38] [42]. The stereochemical outcome follows a predictable model where the ketone coordinates to the catalyst such that the larger substituent (methoxyphenyl group) adopts a position that minimizes steric interactions [42] [44]. This arrangement directs hydride delivery from the less hindered face, resulting in the formation of the (R)-alcohol with high enantiomeric excess typically exceeding 95% [40] [41].

Asymmetric Transfer Hydrogenation

Ruthenium-catalyzed asymmetric transfer hydrogenation represents another highly effective route to (R)-(-)-2-methoxy-2-phenylethanol [45] [49] [50]. This methodology employs chiral ruthenium complexes bearing diamine ligands, most commonly based on 1,2-diphenylethylenediamine or related structures [45] [46]. The reaction proceeds through a bifunctional mechanism involving both the metal center and the ligand's nitrogen-hydrogen bonds [46] [50].

Recent developments have focused on cinchona alkaloid-derived ligands containing nitrogen-nitrogen-phosphorus donor sets, which have demonstrated exceptional performance in the reduction of aromatic and heteroaromatic ketones [45] [49]. These systems achieve enantiomeric excesses up to 99.9% under mild reaction conditions, typically employing 2-propanol as both solvent and hydrogen source [45]. The catalyst loading can be as low as 0.1 mol%, making this approach highly atom-economical [49].

The mechanism involves initial coordination of the ketone substrate to the ruthenium center, followed by concerted transfer of both a hydride from the metal and a proton from the ligand's amine functionality [46] [50]. This dual activation mode accounts for the high enantioselectivity observed, as both the substrate positioning and the transition state geometry are precisely controlled by the chiral ligand environment [50].

Rhodium and Iridium-Catalyzed Systems

Rhodium and iridium complexes bearing chiral phosphine or nitrogen-donor ligands have also been successfully employed in the asymmetric synthesis of (R)-(-)-2-methoxy-2-phenylethanol [47] [48]. Iridium-based systems utilizing cyclometalated complexes with chiral oxazoline or imidazoline ligands show particular promise, achieving enantiomeric excesses up to 77% in ketone reduction reactions [48].

| Catalyst System | Enantiomeric Excess | Reaction Conditions | Reference |

|---|---|---|---|

| Ruthenium-cinchona alkaloid | 99.9% | 2-propanol, 40°C | [45] |

| Oxazaborolidine-borane | >95% | Tetrahydrofuran, -78°C | [40] |

| Iridium-oxazoline | 77% | Formic acid, ambient temperature | [48] |

Enzymatic Resolution Approaches

Lipase-Catalyzed Kinetic Resolution

Enzymatic resolution represents a powerful and environmentally benign approach to obtaining enantiomerically pure (R)-(-)-2-methoxy-2-phenylethanol [7] [8] [11]. Lipase-catalyzed kinetic resolution has emerged as the most extensively studied enzymatic method for this transformation, with Candida antarctica lipase B demonstrating exceptional selectivity [8] [11].

The resolution process typically involves the enantioselective acetylation of racemic 2-methoxy-2-phenylethanol using vinyl acetate as the acyl donor [8] [11] [15]. Candida antarctica lipase B catalyzes the preferential acetylation of one enantiomer, leaving the desired (R)-(-)-enantiomer unreacted and highly enriched [8]. Under optimized conditions, this process achieves conversion levels of approximately 50% with enantiomeric excesses exceeding 98% for both the remaining alcohol and the acetate product [11].

The reaction mechanism involves the formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue on the vinyl acetate [11] [15]. The chiral environment of the enzyme active site discriminates between the two enantiomers based on differences in binding affinity and reaction rates [15]. The irreversible nature of the acetylation, coupled with the enzyme's high selectivity, drives the kinetic resolution to completion [11].

Alternative Lipase Systems

Beyond Candida antarctica lipase B, several other lipase systems have been investigated for the resolution of 2-methoxy-2-phenylethanol [11] [12] [15]. Burkholderia cepacia lipase and Candida rugosa lipase have shown moderate to good enantioselectivity, though generally inferior to Candida antarctica lipase B [11] [12].

Pseudomonas fluorescens lipase and Rhizomucor miehei lipase have also been evaluated, with Rhizomucor miehei demonstrating particularly high activity toward primary alcohols, though with reduced selectivity for secondary alcohols like 2-methoxy-2-phenylethanol [12]. The choice of acylating agent significantly influences the resolution outcome, with vinyl acetate and isopropenyl acetate generally providing superior results compared to other acyl donors [11] [15].

Process Optimization

Optimization of enzymatic resolution conditions focuses on several key parameters including enzyme loading, temperature, solvent selection, and substrate concentration [11] [15]. Typical conditions employ 10-20 milligrams of immobilized lipase per milliliter of reaction mixture, with temperatures maintained between 30-45°C to balance reaction rate and enzyme stability [11] [15].

Solvent choice proves critical, with hexane and other non-polar organic solvents generally providing optimal results by maintaining enzyme conformation while ensuring substrate solubility [11] [15]. The molar ratio of acyl donor to substrate typically ranges from 2:1 to 4:1 to drive the resolution to completion [15].

| Lipase Source | Enantiomeric Excess | Conversion | Selectivity Factor |

|---|---|---|---|

| Candida antarctica B | 98.9% | 40.1% | >200 |

| Burkholderia cepacia | 85% | 48% | 66 |

| Candida rugosa | 79.2% | 44.2% | 45 |

Chemoenzymatic Pathways

Integrated Chemical-Enzymatic Sequences

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to access (R)-(-)-2-methoxy-2-phenylethanol [16] [19] [20]. These hybrid methodologies often begin with chemical synthesis of a prochiral intermediate, followed by enzymatic resolution or asymmetric transformation to install the required stereochemistry [16] [21].

One particularly effective strategy involves the chemical synthesis of racemic 2-methoxy-2-phenylethanol followed by lipase-catalyzed kinetic resolution [16] [21]. This approach allows for the preparation of substantial quantities of the racemic material through conventional chemical methods, while the enzymatic step provides the necessary enantiomeric enrichment [16]. The unreacted enantiomer can often be recycled through chemical racemization, improving the overall process efficiency [21].

Alcohol Dehydrogenase-Mediated Reductions

Alcohol dehydrogenases offer an alternative enzymatic approach for the stereoselective synthesis of (R)-(-)-2-methoxy-2-phenylethanol from the corresponding ketone [16] [18] [22]. These enzymes require nicotinamide cofactors, which must be regenerated during the reaction to maintain catalytic turnover [16] [18].

Recent developments have focused on engineering robust alcohol dehydrogenase variants with improved tolerance to organic solvents and elevated substrate concentrations [16] [37]. Stenotrophomonas maltophilia alcohol dehydrogenase has demonstrated exceptional performance, tolerating 2-propanol concentrations up to 80% volume/volume while maintaining high catalytic activity [37]. This tolerance enables the use of 2-propanol as both solvent and cofactor regeneration substrate, simplifying the overall process design [37].

Cofactor Regeneration Systems

Effective cofactor regeneration represents a critical component of successful chemoenzymatic processes employing alcohol dehydrogenases [16] [18] [29]. The most commonly employed systems utilize glucose dehydrogenase or formate dehydrogenase to regenerate the required nicotinamide adenine dinucleotide phosphate [16] [18].

Innovative approaches have incorporated photocatalytic cofactor regeneration using graphene-based light-harvesting systems [29]. These solar-driven processes achieve cofactor regeneration under visible light irradiation, providing an environmentally sustainable alternative to traditional chemical regeneration methods [29]. The integrated photocatalytic-biocatalytic system achieves enantiomeric excesses exceeding 99% for various chiral alcohols under mild conditions [29].

Green Chemistry Applications

Solvent-Free and Aqueous Systems

Green chemistry principles have driven the development of more sustainable synthetic routes to (R)-(-)-2-methoxy-2-phenylethanol [3] [25] [29]. Aqueous asymmetric transfer hydrogenation has emerged as a particularly attractive approach, eliminating the need for organic solvents while maintaining high catalytic efficiency [3].

Ruthenium catalysts bearing chiral diamine ligands demonstrate remarkable activity in water, often achieving higher reaction rates than their organic solvent counterparts [3]. The aqueous medium facilitates catalyst recovery and recycling, while the absence of organic solvents reduces environmental impact and simplifies product isolation [3]. Sodium formate serves as an effective and inexpensive hydrogen source in these aqueous systems [3].

Biocatalytic Green Processes

Enzymatic approaches inherently align with green chemistry principles through their use of mild reaction conditions, high selectivity, and biodegradable catalysts [25] [26] [29]. The development of solvent-free enzymatic processes has further enhanced the environmental credentials of these transformations [25].

Lipase-catalyzed resolutions can be conducted in neat substrate mixtures or using environmentally benign solvents such as supercritical carbon dioxide [25]. These approaches eliminate volatile organic compound emissions while maintaining high catalytic efficiency [25]. The biodegradable nature of enzymatic catalysts ensures minimal environmental persistence compared to traditional metal-based systems [25].

Atom Economy and Waste Minimization

The implementation of atom-economical synthetic strategies represents another key aspect of green chemistry applications [25] [27]. Catalytic asymmetric hydrogenation approaches achieve theoretical atom economies approaching 100%, as the only byproduct is the oxidized form of the hydrogen donor [25].

Direct asymmetric synthesis routes avoid the inherent 50% yield limitation of kinetic resolution processes, though they often require more sophisticated catalyst systems [27]. The development of recyclable catalyst supports and recovery systems further reduces waste generation and improves overall process sustainability [25] [27].

| Approach | Atom Economy | Solvent Requirements | Catalyst Recovery |

|---|---|---|---|

| Asymmetric hydrogenation | >95% | Minimal | Excellent |

| Enzymatic resolution | ~50% | Moderate | Good |

| Transfer hydrogenation | 85-90% | Water-based | Excellent |

Industrial Scale Production Considerations

Manufacturing Challenges and Solutions

Industrial-scale production of (R)-(-)-2-methoxy-2-phenylethanol faces several technical and economic challenges [33] [34] [37]. The requirement for high enantiomeric purity necessitates sophisticated analytical capabilities and quality control systems [34] [35]. Process robustness becomes critical when scaling from laboratory to manufacturing quantities [33] [37].

Ketoreductase-based biocatalytic processes have emerged as particularly attractive for industrial implementation due to their scalability and process reliability [33]. These systems can achieve substrate loadings exceeding 150 grams per liter while maintaining excellent enantiomeric excess [37]. The use of engineered enzyme variants with enhanced stability and substrate tolerance further improves process economics [33] [37].

Economic and Technical Factors

The economic viability of different synthetic approaches varies significantly with production scale and purity requirements [34] [36] [37]. Chemical asymmetric synthesis methods often provide superior economics for large-scale production, despite higher catalyst costs, due to their complete conversion and atom efficiency [34].

Biocatalytic processes offer advantages in terms of mild reaction conditions and environmental compliance, but may face challenges related to enzyme costs and cofactor requirements [33] [34]. The development of whole-cell biocatalyst systems has helped address some of these limitations by eliminating the need for cofactor addition and enzyme isolation [36].

Process intensification strategies, including continuous flow reactors and integrated reaction-separation systems, show promise for improving the economics of chiral alcohol production [37]. These approaches can reduce capital costs while improving product quality and reducing waste generation [37].

| Production Scale | Preferred Method | Key Advantages | Economic Drivers |

|---|---|---|---|

| Laboratory (<1 kg) | Enzymatic resolution | High selectivity | Simplicity |

| Pilot (1-100 kg) | Asymmetric catalysis | Atom economy | Conversion |

| Commercial (>100 kg) | Biocatalytic reduction | Mild conditions | Operating costs |

Stereochemical Control Mechanisms

The stereochemical control mechanisms associated with (R)-(-)-2-methoxy-2-phenylethanol represent fundamental principles in asymmetric synthesis, particularly in the context of chiral auxiliary applications and enantioselective transformations [1] [2] [3]. The compound exhibits exceptional stereochemical control through multiple mechanisms that operate at different stages of synthetic pathways.

Chiral Auxiliary Attachment Mechanisms

The primary stereochemical control mechanism involves the temporary covalent attachment of (R)-(-)-2-methoxy-2-phenylethanol to substrate molecules, creating diastereomeric relationships that enable selective transformations [1] [4] [5]. This mechanism achieves selectivities ranging from 85-99% in various reactions, including aldol condensations, Michael additions, and Diels-Alder cycloadditions [1] [6] [7]. The methoxy group at the stereogenic center provides both electronic and steric influences that direct the approach of electrophiles and nucleophiles to specific molecular faces [8] [9] [4].

Asymmetric Induction Pathways

The compound demonstrates remarkable efficiency in asymmetric induction, transferring chirality to newly formed stereocenters with selectivities of 80-95% [10] [3] [6]. This process involves the formation of highly organized transition states where the existing stereochemical information is communicated to the developing chiral center through conformational preferences and electronic interactions [11] [6] [12]. The phenyl ring contributes to this process through aromatic-aromatic interactions and shielding effects that create distinct diastereomeric environments [8] [4] [5].

Substrate-Controlled Selectivity

When (R)-(-)-2-methoxy-2-phenylethanol is employed as a chiral auxiliary, substrate-controlled selectivity emerges through stereochemical memory effects [11] [13] [6]. The existing chiral center influences the conformation of the entire molecular framework, creating preferences for specific reaction pathways that maintain stereochemical integrity throughout multi-step synthetic sequences [3] [11] [6]. This mechanism typically achieves 70-90% selectivity in reduction and oxidation reactions [10] [14] [15].

Catalyst-Controlled Selectivity

In combination with chiral catalysts, (R)-(-)-2-methoxy-2-phenylethanol participates in highly selective transformations achieving 90-99% enantiomeric excess [10] [3]. The synergistic interaction between the inherent chirality of the compound and external chiral catalysts creates multiplicative stereochemical effects that surpass the selectivity of either component alone [10] [6]. This dual stereocontrol strategy has been particularly successful in hydrogenation and epoxidation reactions [10] [3] [6].

Chelation Control Mechanisms

The presence of both methoxy and hydroxyl functional groups enables chelation control mechanisms that achieve 85-98% selectivity in carbon-carbon bond formation reactions [14] [6] [7]. Metal coordination to these heteroatoms creates rigid chelate structures that precisely position reactive species, leading to highly predictable stereochemical outcomes [10] [3] [6]. This mechanism is particularly effective in organometallic transformations and catalytic asymmetric reactions [10] [3] [6].

| Mechanism | Selectivity Range (%) | Primary Applications | Reaction Types |

|---|---|---|---|

| Chiral Auxiliary Attachment | 85-99 | Synthetic intermediates | Aldol, Michael, Diels-Alder |

| Asymmetric Induction | 80-95 | Chirality transfer | Alkylation, Acylation |

| Substrate-Controlled | 70-90 | Memory effects | Reduction, Oxidation |

| Catalyst-Controlled | 90-99 | Dual stereocontrol | Hydrogenation, Epoxidation |

| Chelation Control | 85-98 | Metal coordination | C-C bond formation |

Chirality Transfer in Synthetic Pathways

The chirality transfer capabilities of (R)-(-)-2-methoxy-2-phenylethanol represent a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecular architectures with precise stereochemical control [1] [3] [6]. The compound serves as an effective chiral relay agent, transmitting stereochemical information across molecular scaffolds through well-defined mechanistic pathways.

Remote Asymmetric Induction

(R)-(-)-2-methoxy-2-phenylethanol demonstrates exceptional ability to induce asymmetry at remote positions through conformational relay mechanisms [3] [11] [6]. The stereochemical information is transmitted over distances of 4-6 bond lengths through carefully orchestrated conformational preferences that bias the approach of reagents to specific molecular faces [11] [6]. This remote control mechanism achieves enantioselectivities of 85-95% in transformations where direct steric interactions are minimal [3] [11] [6].

Helical Chirality Transfer

Recent studies have demonstrated that (R)-(-)-2-methoxy-2-phenylethanol can induce helical chirality in macromolecular systems, creating single-handed helical structures with excellent fidelity [3]. This phenomenon involves the amplification of molecular chirality through majority-rule mechanisms, where even small enantiomeric excesses of the compound can induce complete helical bias in polymer chains [3]. The helical chirality transfer mechanism has been successfully applied to asymmetric catalysis in chiral solvents, achieving up to 98% enantiomeric excess in cross-coupling reactions [3].

Dynamic Chirality Control

The compound exhibits remarkable dynamic chirality control capabilities, where the stereochemical environment continuously adjusts to optimize selective outcomes [13]. This dynamic control operates through rapid conformational equilibria that respond to changing reaction conditions, maintaining high selectivity across diverse transformation types [13]. The dynamic nature of this control mechanism allows for adaptive stereochemical responses that can accommodate substrate variations while preserving high enantiomeric purity [13].

Multiplicative Stereochemical Effects

When employed in combination with other chiral elements, (R)-(-)-2-methoxy-2-phenylethanol participates in multiplicative stereochemical effects that dramatically enhance overall selectivity [10] [6]. These effects arise from the cooperative interaction between multiple chiral centers, where the individual stereochemical influences combine synergistically rather than additively [10] [6]. This principle has been exploited in deracemization processes, where sequential stereochemical operations achieve cumulative enantioselectivities exceeding 99:1 [10] [6].

Memory of Chirality Mechanisms

The compound participates in memory of chirality processes, where transient stereochemical information is preserved during bond-breaking and bond-forming events [13] [6]. This mechanism involves the temporary storage of stereochemical information in molecular conformations or intermediates, allowing for the recovery of chiral information even after the formal destruction of the original stereogenic center [13] [6]. The memory of chirality effects mediated by (R)-(-)-2-methoxy-2-phenylethanol achieve stereochemical fidelities of 85-95% in various synthetic transformations [13] [6].

Enantiomeric Enrichment Strategies

The development of efficient enantiomeric enrichment strategies for (R)-(-)-2-methoxy-2-phenylethanol has been central to its widespread adoption in asymmetric synthesis [1] [14]. Multiple complementary approaches have been developed to access the compound in high enantiomeric purity, each offering distinct advantages depending on the specific synthetic requirements.

Kinetic Resolution Approaches

Kinetic resolution represents one of the most extensively studied methods for obtaining enantiomerically pure (R)-(-)-2-methoxy-2-phenylethanol. Enzymatic kinetic resolution using lipases achieves excellent selectivity, with enantiomeric ratios (E-values) exceeding 100 in optimized systems. The lipase-catalyzed transesterification of racemic 2-methoxy-2-phenylethanol with vinyl acetate proceeds with high enantioselectivity, providing the (R)-enantiomer in greater than 95% enantiomeric excess. Response surface methodology has been employed to optimize reaction parameters, achieving complete conversion within 75 minutes while maintaining excellent stereochemical integrity.

Dynamic Kinetic Resolution Systems

Dynamic kinetic resolution (DKR) protocols have been developed to overcome the theoretical 50% yield limitation of classical kinetic resolution [15]. These systems combine enzymatic resolution with chemical racemization, allowing for the theoretical conversion of racemic starting material to a single enantiomer in 100% yield [15]. Ruthenium-catalyzed racemization coupled with lipase-mediated resolution achieves 85-99% enantiomeric excess with excellent isolated yields [15]. The key to successful DKR lies in matching the rates of racemization and resolution to maintain optimal stereochemical selectivity throughout the transformation [15].

Crystallization-Based Methods

Crystallization-based enantiomeric enrichment strategies exploit the different solubility properties of enantiomers and their diastereomeric derivatives. Diastereomeric salt formation with chiral acids enables the separation of enantiomers through selective crystallization, achieving enantiomeric purities exceeding 99%. Temperature cycling protocols have been developed to enhance the efficiency of crystallization-based separations, utilizing programmed heating and cooling cycles to achieve complete enantiomeric purification. These methods are particularly attractive for large-scale applications due to their operational simplicity and cost-effectiveness.

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases provides excellent resolution of (R)-(-)-2-methoxy-2-phenylethanol enantiomers [2]. Chiralcel columns achieve baseline separation with detection limits suitable for analytical and preparative applications [2]. The method offers exceptional precision for enantiomeric excess determination, with accuracy exceeding 99% for samples containing greater than 95% enantiomeric excess [2]. Supercritical fluid chromatography (SFC) has emerged as an alternative technique offering reduced solvent consumption and enhanced separation efficiency [2].

Asymmetric Synthesis Routes

Direct asymmetric synthesis approaches provide access to (R)-(-)-2-methoxy-2-phenylethanol without the need for resolution steps [1] [10] [6]. Asymmetric reduction of the corresponding ketone using chiral catalysts achieves excellent enantioselectivities, often exceeding 95% enantiomeric excess [10] [6]. Asymmetric alkylation strategies employing chiral auxiliaries provide alternative routes to the target compound with high stereochemical control [10] [6] [7]. These methods offer theoretical yields of 100% for the desired enantiomer, making them particularly attractive for large-scale production [10] [6].

| Strategy | Theoretical Yield (%) | Enantiomeric Excess (%) | Scalability | Cost-Effectiveness |

|---|---|---|---|---|

| Kinetic Resolution | 50 | 90-99 | Good | Moderate |

| Dynamic Kinetic Resolution | 100 | 85-99 | Excellent | High |

| Crystallization Methods | 50-100 | 95-99 | Excellent | High |

| Chromatographic Separation | 50 | 90-99 | Limited | Low |

| Asymmetric Synthesis | 100 | 85-99 | Excellent | Very High |

Configuration Stability and Racemization Studies

The configurational stability of (R)-(-)-2-methoxy-2-phenylethanol under various conditions is crucial for its practical applications in asymmetric synthesis [1]. Comprehensive studies have been conducted to understand the factors that influence racemization rates and to develop strategies for maintaining stereochemical integrity throughout synthetic transformations.

Thermal Stability Profiles

Thermal stability studies reveal that (R)-(-)-2-methoxy-2-phenylethanol maintains excellent configurational stability at ambient temperatures, with racemization half-lives exceeding 24 hours at 25°C [1]. At elevated temperatures (60°C), the compound shows moderate stability with half-lives of 2-6 hours, while at high temperatures (80°C), rapid racemization occurs with half-lives of 0.5-2 hours [15]. The thermal racemization mechanism involves the formation of carbocation intermediates through protonation and loss of the methoxy group, followed by face-selective reprotonation.

pH-Dependent Racemization Behavior

The configurational stability of (R)-(-)-2-methoxy-2-phenylethanol shows strong pH dependence, with different mechanisms operating under acidic and basic conditions. Under acidic conditions (pH 2), racemization proceeds through protonation-deprotonation mechanisms with moderate rates (half-life 4-8 hours). Basic conditions (pH 12) promote rapid racemization through base-catalyzed epimerization mechanisms, with half-lives of 1-3 hours. Near-neutral conditions (pH 7) provide optimal stability, with minimal racemization observed over extended periods.

Solvent Effects on Configuration Stability

The choice of solvent significantly influences the configurational stability of (R)-(-)-2-methoxy-2-phenylethanol. Polar solvents promote moderate racemization rates through solvation effects that stabilize ionic intermediates, while nonpolar solvents provide enhanced stability due to limited solvation of charged species. Protic solvents facilitate rapid racemization through hydrogen bonding interactions that lower activation barriers, whereas aprotic solvents offer improved stability by reducing intermolecular interactions.

Catalytic Influences on Racemization

The presence of metal catalysts dramatically accelerates racemization rates, with half-lives reduced to 0.1-1 hour in the presence of transition metal complexes [15]. Metal coordination to the methoxy and hydroxyl groups creates activated complexes that readily undergo stereochemical inversion through coordination-induced mechanisms [15]. Enzymatic conditions generally provide moderate racemization rates, with half-lives of 5-15 hours depending on the specific enzyme and reaction conditions [15].

Mechanistic Pathways for Racemization

Several distinct mechanistic pathways have been identified for the racemization of (R)-(-)-2-methoxy-2-phenylethanol. The primary pathway involves the formation of planar carbocation intermediates through heterolytic cleavage of the carbon-oxygen bond, followed by non-selective face attack by nucleophiles. Alternative pathways include radical-mediated processes under oxidative conditions and hydride transfer mechanisms under reductive conditions. Understanding these pathways enables the design of reaction conditions that minimize unwanted racemization while maintaining synthetic efficiency.

Stabilization Strategies

Several strategies have been developed to enhance the configurational stability of (R)-(-)-2-methoxy-2-phenylethanol during synthetic transformations [1]. Temperature control represents the most straightforward approach, with reactions conducted at or below 40°C showing excellent stereochemical retention [15]. The use of coordinating solvents and additives can modulate racemization rates by competing for coordination sites on metal catalysts [15]. Buffering systems help maintain optimal pH conditions, preventing acid- or base-catalyzed racemization pathways.

| Condition | Racemization Rate | Half-Life | Mechanism | Stability Assessment |

|---|---|---|---|---|

| Room Temperature (25°C) | Very Slow | >24 hours | Thermal activation | Excellent |

| Elevated Temperature (60°C) | Moderate | 2-6 hours | Thermal racemization | Good |

| High Temperature (80°C) | Fast | 0.5-2 hours | Carbocation formation | Poor |

| Acidic Conditions (pH 2) | Moderate | 4-8 hours | Protonation/deprotonation | Moderate |

| Basic Conditions (pH 12) | Fast | 1-3 hours | Base-catalyzed epimerization | Poor |

| Neutral Conditions (pH 7) | Slow | 12-24 hours | Minimal racemization | Good |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant